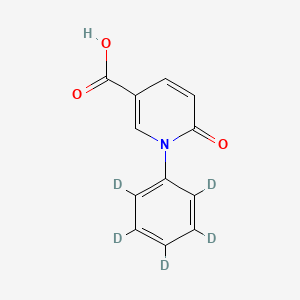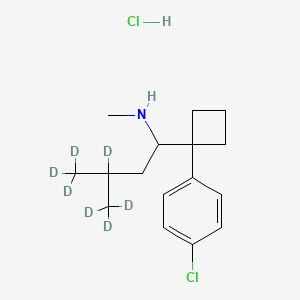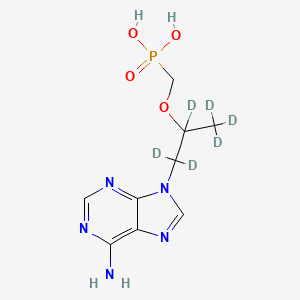
Humantenina
Descripción general
Descripción
Humantenine is an alkaloid isolated from the medicinal herb Gelsemium elegans (Gardner & Chapm.) Benth. This compound has been reported to induce intestinal irritation, but the underlying toxicological mechanisms remain unclear .
Aplicaciones Científicas De Investigación
Humantenine has several scientific research applications, including:
Chemistry: It is used as a model compound to study alkaloid chemistry and the synthesis of related compounds.
Mecanismo De Acción
Target of Action
Humantenine, an alkaloid isolated from the medicinal herb Gelsemium elegans, primarily targets the RNA N6-methyladenosine (m6A) modification and distinct mRNA transcriptome profiles in human colon cancer cells . The m6A modification is a common and abundant modification on mRNA molecules present in eukaryotes . It plays a crucial role in various biological processes, including RNA stability and mRNA translation, and can affect the fate and function of modified mRNAs .
Mode of Action
Humantenine interacts with its targets by inducing changes in the m6A modification of mRNA . Specifically, it has been reported to cause abnormal mRNA expression of m6A regulators and disordered m6A methylation levels of target genes . This interaction results in changes in the cellular processes controlled by these mRNAs .
Biochemical Pathways
The biochemical pathways affected by humantenine are primarily related to the m6A modification of mRNA . After humantenine treatment of HCT116 cells, 1401 genes were in the overlap of differentially m6A-modified mRNA and differentially expressed mRNA . The Kyoto Encyclopedia of Genes and Genomes and Gene Ontology annotation terms for actin cytoskeleton, tight junctions, and adherens junctions were enriched .
Pharmacokinetics
A study has identified ten metabolites of humantenine in liver microsomes from human, pig, goat, and rat based on the accurate ms/ms spectra . Five metabolic pathways of humantenine, including demethylation, dehydrogenation, oxidation, dehydrogenation and oxidation, and demethylation and oxidation, were proposed in this study .
Result of Action
The molecular and cellular effects of humantenine’s action are primarily associated with the abnormal mRNA expression of m6A regulators, as well as disordered m6A methylation levels of target genes . This leads to changes in the cellular processes controlled by these mRNAs, which can result in cell injury .
Análisis Bioquímico
Biochemical Properties
Humantenine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to alter RNA N6-methyladenosine (m6A) modification in HCT116 human colon cancer cells . After humantenine treatment, the m6A methylation levels of target genes were disordered .
Cellular Effects
Humantenine has significant effects on various types of cells and cellular processes. In HCT116 human colon cancer cells, it influences cell function by altering RNA m6A modification and mRNA expression . It has been associated with the abnormal mRNA expression of m6A regulators .
Molecular Mechanism
Humantenine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It alters RNA m6A modification and induces downstream biological adverse effects .
Temporal Effects in Laboratory Settings
The effects of Humantenine change over time in laboratory settings. It has been reported that Humantenine has a certain degree of stability
Métodos De Preparación
Humantenine is typically extracted from Gelsemium elegans using various chromatographic techniques industrial production methods often involve the extraction and purification of the compound from the plant material using solvents and chromatographic separation techniques .
Análisis De Reacciones Químicas
Humantenine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Humantenine is part of a series of alkaloids isolated from Gelsemium elegans. Similar compounds include:
Humantenmine: (CAS#82354-38-9)
Humantenidine: (CAS#114027-39-3)
11-Hydroxygelsenicine: (CAS#1195760-68-9)
11-Hydroxyrankinidine: (CAS#122590-03-8)
Humantenirine: (CAS#82375-30-2)
11-Hydroxyhumantenine: (CAS#122590-04-9)
Gelsevirine: (CAS#38990-03-3)
Gelsemine: (CAS#509-15-9)
Koumine: (CAS#1358-76-5)
Koumine N-oxide: (CAS#113900-75-7)
Humantenine is unique due to its specific effects on RNA m6A modification and its potential therapeutic applications .
Propiedades
IUPAC Name |
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-13-11-22(2)18-10-21(19-9-14(13)15(18)12-26-19)16-7-5-6-8-17(16)23(25-3)20(21)24/h4-8,14-15,18-19H,9-12H2,1-3H3/b13-4+/t14-,15-,18-,19+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKRPUOXUNOPOP-YDAOCWKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN([C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318183 | |
| Record name | Humantenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82375-29-9 | |
| Record name | Humantenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82375-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Humantenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082375299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Humantenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











